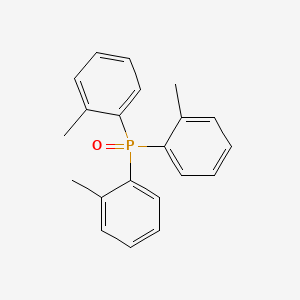

Tri-O-tolylphosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bis(2-methylphenyl)phosphoryl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21OP/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSVITFVAXDZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316121 | |

| Record name | Tri-O-tolylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6163-63-9 | |

| Record name | Tri-O-tolylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-O-tolylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tri-o-tolylphosphine Oxide for Pharmaceutical Research

Abstract

Tri-o-tolylphosphine oxide is an organophosphorus compound of increasing interest within the pharmaceutical and materials science sectors. Its sterically hindered and polar nature makes it a valuable moiety in medicinal chemistry for enhancing the physicochemical properties of drug candidates.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of tri-o-tolylphosphine oxide, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Rationale for Tri-o-tolylphosphine Oxide in Modern Drug Discovery

While organophosphorus compounds like phosphonates and phosphoramides are well-established in pharmaceuticals, phosphine oxides have been historically underutilized, often viewed as unwanted byproducts of common organic reactions.[3] However, the landscape began to shift significantly with the FDA approval of Brigatinib in 2017, an anticancer agent featuring a dimethylphosphine oxide group.[2][3] This milestone highlighted the potential of the phosphine oxide moiety as a critical component in drug design.

The phosphine oxide group offers a unique combination of properties highly desirable in medicinal chemistry:

-

Potent Hydrogen Bond Acceptor: The P=O bond is a strong hydrogen bond acceptor, enabling potent interactions with biological targets.[2]

-

Enhanced Solubility and Polarity: Incorporating a phosphine oxide group can dramatically increase the aqueous solubility and polarity of a molecule, which is often a challenge in drug development.[1][2]

-

Improved Metabolic Stability: The increased polarity of phosphine oxide analogs often leads to greater metabolic stability, resulting in a longer half-life in human liver microsomes.[2]

-

Structural Versatility: The tetrahedral phosphorus center allows for three-dimensional diversification, providing vectors for fine-tuning molecular shape and properties.[2]

Tri-o-tolylphosphine oxide, with its bulky ortho-tolyl groups, introduces significant steric hindrance around the polar phosphine oxide core. This steric shielding can influence the molecule's conformational preferences and its interactions with metabolic enzymes, offering a unique tool for modulating drug-like properties. This guide presents a reliable and scalable two-step synthesis for this valuable compound.

Synthetic Strategy: A Two-Step Approach

The most efficient and cost-effective laboratory synthesis of tri-o-tolylphosphine oxide involves a two-step process:

-

Synthesis of the Precursor: Preparation of tri-o-tolylphosphine via a Grignard reaction.

-

Controlled Oxidation: Conversion of the synthesized tri-o-tolylphosphine to the final phosphine oxide product.

This approach is favored over alternatives, such as the reduction of the phosphine oxide, due to the ready availability and lower cost of the starting materials.[4][5]

Logical Flow of the Synthesis

Caption: Overall synthetic workflow from starting materials to the final product.

Experimental Protocols

PART 1: Synthesis of Tri-o-tolylphosphine

This procedure is adapted from established Grignard reaction protocols for synthesizing triarylphosphines.[5] The Grignard reaction is notoriously sensitive to moisture; therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Magnesium Turnings | 24.31 | 3.11 g | 0.128 | 3.5 |

| 2-Bromotoluene | 171.04 | 20.0 g | 0.117 | 3.2 |

| Phosphorus Trichloride | 137.33 | 5.01 g | 0.0365 | 1.0 |

| Anhydrous THF | - | 180 mL | - | - |

| Iodine | 253.81 | 1 crystal | - | Catalyst |

| Saturated NH4Cl (aq) | - | As needed | - | - |

| Diethyl Ether | - | 300 mL | - | - |

| Anhydrous MgSO4 | - | As needed | - | - |

| Ethanol | - | As needed | - | - |

Step-by-Step Protocol:

-

Initiation of Grignard Reagent: To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (3.11 g). Add a single crystal of iodine and a small volume (approx. 1 mL) of 2-bromotoluene to 50 mL of anhydrous THF in the flask.

-

Causality Check: The iodine acts as an initiator by reacting with the magnesium surface to expose fresh, reactive metal. Gentle heating may be required to start the reaction, which is indicated by the disappearance of the iodine color and bubble formation.

-

Formation of Grignard Reagent: Once initiated, add the remaining 2-bromotoluene (19 g) dissolved in 100 mL of anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 2 hours. The solution should turn dark, indicating the formation of the Grignard reagent.

-

Reaction with PCl3: Cool the reaction mixture to 0°C using an ice bath. Add a solution of phosphorus trichloride (5.01 g) in 30 mL of anhydrous THF dropwise. This reaction is exothermic; maintain the temperature at 0°C to prevent side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and reflux the mixture for 18 hours.

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield a white solid.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure tri-o-tolylphosphine as a white crystalline solid. The expected yield is approximately 60-65%.[5]

PART 2: Oxidation to Tri-o-tolylphosphine Oxide

Tri-o-tolylphosphine is air-sensitive and will slowly oxidize upon exposure to air.[4][6] For a controlled and rapid conversion, an oxidizing agent such as hydrogen peroxide is highly effective.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Moles | Equivalents |

| Tri-o-tolylphosphine | 304.37 | 6.0 g | 0.0197 | 1.0 |

| Acetone | - | 100 mL | - | - |

| Hydrogen Peroxide (30% aq) | 34.01 | 2.2 mL | ~0.0217 | 1.1 |

| Sodium Sulfite (aq) | - | As needed | - | - |

| Dichloromethane | - | 150 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Na2SO4 | - | As needed | - | - |

Step-by-Step Protocol:

-

Dissolution: Dissolve the tri-o-tolylphosphine (6.0 g) in 100 mL of acetone in a 250 mL round-bottom flask.

-

Oxidation: Cool the solution to 0°C in an ice bath. Add 30% hydrogen peroxide (2.2 mL) dropwise with stirring. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Causality Check: The use of a slight excess of H2O2 ensures complete conversion of the phosphine. The reaction is typically clean and proceeds to high yield.

-

Quenching: Quench any unreacted peroxide by adding a saturated aqueous solution of sodium sulfite until a test with peroxide indicator strips is negative.

-

Solvent Removal: Remove the acetone under reduced pressure.

-

Extraction: To the remaining aqueous residue, add 100 mL of dichloromethane. Transfer to a separatory funnel, wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tri-o-tolylphosphine oxide as a white solid.

Purification of Tri-o-tolylphosphine Oxide

Purification is critical to remove any unreacted starting material or byproducts. While chromatographic methods exist, recrystallization is a highly effective and scalable technique. An alternative method involving acid-base extraction can also be employed for high-purity material.[7]

Method A: Recrystallization

-

Solvent Selection: A mixed solvent system, such as ethyl acetate/hexanes, is effective.

-

Procedure: Dissolve the crude tri-o-tolylphosphine oxide in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to maximize crystal formation.

-

Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Method B: Purification via Acid Salt Formation

This method leverages the basicity of the phosphine oxide oxygen to form a salt, which can be separated from non-basic impurities.

-

Salt Formation: Dissolve the crude product in a suitable organic solvent like chlorobenzene. Add an equimolar amount of an acid, such as oxalic acid or sulfuric acid, and stir.[7] The phosphine oxide-acid adduct will often precipitate.

-

Isolation: Filter the precipitated salt and wash with fresh solvent.

-

Liberation of Phosphine Oxide: Suspend the salt in a biphasic mixture of an organic solvent (e.g., chlorobenzene or dichloromethane) and an aqueous base solution (e.g., saturated sodium bicarbonate).[7][8]

-

Extraction and Isolation: Stir until the solid dissolves. Separate the organic layer, wash with water, dry over an anhydrous salt, and concentrate under reduced pressure to yield the purified tri-o-tolylphosphine oxide.

Purification Workflow Diagram

Caption: Alternative purification strategies for tri-o-tolylphosphine oxide.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: Compare with literature values.

-

NMR Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons and the methyl protons.

-

¹³C NMR: Confirm the number of unique carbon environments.

-

³¹P NMR: This is the most definitive technique. Tri-o-tolylphosphine oxide will show a characteristic singlet in the phosphine oxide region of the spectrum.

-

-

Mass Spectrometry: Confirm the molecular weight of the compound (C₂₁H₂₁OP, MW: 320.37 g/mol ).

Conclusion

This guide outlines a robust and reproducible two-step synthesis of tri-o-tolylphosphine oxide, a compound of growing importance in pharmaceutical research. By starting with the Grignard-mediated synthesis of tri-o-tolylphosphine followed by a controlled oxidation, researchers can access this valuable material in high yield and purity. The detailed protocols and the rationale behind key experimental steps are provided to empower scientists to confidently produce and purify this compound, facilitating its application in the development of next-generation therapeutics. The strategic incorporation of sterically demanding phosphine oxides like tri-o-tolylphosphine oxide into drug candidates represents a promising avenue for modulating physicochemical and pharmacological properties.

References

-

Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Phosphine oxides from a medicinal chemist's perspective. (n.d.). American Chemical Society. Retrieved January 20, 2026, from [Link]

- Tris(o-tolyl)phosphine - Grokipedia. (n.d.).

-

Finkbeiner, P., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081-7107. [Link]

-

Rassukana, Y., et al. (2025, November 5). Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. [Link]

-

Structure-Based Design and Development of Phosphine Oxides as a Novel Chemotype for Antibiotics that Dysregulate Bacterial ClpP Proteases | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

-

PURIFICATION OF TRI-n-OCTYL PHOSPHINE OXIDE BY EXTRACTION AND PRECIPITATION.... (n.d.). Retrieved January 20, 2026, from [Link]

-

Supporting Information Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride. (n.d.). Retrieved January 20, 2026, from [Link]

-

Tris(o-tolyl)phosphine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

- US5892121A - Purification of tertiary phosphine oxides - Google Patents. (n.d.).

- CN101481389B - Method for recycling triphenyl phosphine oxide and triphenylphosphine from waste slag - Google Patents. (n.d.).

-

How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. (2021, August 4). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC - NIH. (2022, July 1). Retrieved January 20, 2026, from [Link]

-

Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Tri(O-Tolyl)Phosphine - ChemBK. (2024, April 9). Retrieved January 20, 2026, from [Link]

Sources

- 1. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

- 6. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 7. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]

- 8. CN101481389B - Method for recycling triphenyl phosphine oxide and triphenylphosphine from waste slag - Google Patents [patents.google.com]

An In-Depth Technical Guide to Tri-o-tolylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-o-tolylphosphine oxide (TOTPO) is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three ortho-tolyl groups. While its precursor, tri-o-tolylphosphine, is well-regarded in catalysis as a bulky electron-rich ligand, TOTPO is increasingly recognized for its own unique properties and applications. As a stable phosphine oxide, it often appears as a byproduct in reactions utilizing its phosphine counterpart. However, its inherent stability, polarity, and coordination chemistry are paving the way for its direct use in materials science and as a specialized reagent in organic synthesis. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and safety protocols, grounded in authoritative scientific data.

Core Chemical Identifiers and Properties

A precise understanding of a compound begins with its fundamental identifiers and physical characteristics. These data are critical for experimental design, analytical characterization, and regulatory compliance.

| Property | Value | Reference(s) |

| CAS Number | 6163-63-9 | [1][2] |

| Molecular Formula | C₂₁H₂₁OP | [2] |

| Molecular Weight | 320.37 g/mol | [1] |

| IUPAC Name | Tris(2-methylphenyl)phosphine oxide | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Storage Temperature | 2-8°C, Refrigerator | [1][2] |

Spectral Data Overview

Spectroscopic data is essential for the unambiguous identification and quality control of TOTPO. While a complete, publicly available dataset is sparse, data from closely related analogues and derivatives provide valuable insights. A recent study on the hydrogen peroxide adduct of TOTPO provides key spectroscopic information.[4]

| Spectrum | Key Data Points | Source |

| ³¹P NMR | The phosphorus chemical shift is highly sensitive to its chemical environment. For the H₂O₂ adduct, the signal is in accordance with strong hydrogen bonding.[4] Studies of analogous phosphine oxides show that H-bonding to the P=O group induces a downfield shift, which can be used to measure binding strength.[5] | [4] |

| ¹H NMR | Spectral data for the related o-tolylphenylphosphine oxide shows aromatic protons (Ar) in the range of δ = 7.21-7.75 ppm and the methyl protons (ArCH₃) as a singlet at δ = 2.35 ppm.[6] Similar regions would be expected for TOTPO. | [6] |

| ¹³C NMR | Data for o-tolylphenylphosphine oxide shows aromatic carbons from δ = 126.0-141.4 ppm and the methyl carbon at δ = 20.2 ppm.[6] | [6] |

| Infrared (IR) | The IR spectrum for the H₂O₂ adduct is consistent with strong hydrogen bonding.[4] The key feature for any phosphine oxide is the strong P=O stretching vibration. | [4] |

Synthesis and Mechanism

The primary route to Tri-o-tolylphosphine oxide is through the oxidation of its corresponding phosphine, tri(o-tolyl)phosphine (CAS: 6163-58-2). This transformation is a common and often unavoidable reaction when the phosphine is used in aerobic conditions or in the presence of oxidants.[7] Conversely, the phosphine can be generated by the reduction of the oxide.[3][7]

Workflow: Two-Stage Synthesis of Tri-o-tolylphosphine oxide

Caption: Figure 1. Two-stage synthesis of TOTPO.

Experimental Protocol: Synthesis of Tri-o-tolylphosphine

This protocol is adapted from established Grignard reaction procedures for synthesizing triarylphosphines.[7]

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (3.5 equiv.). Prepare a solution of 2-bromotoluene (3.2 equiv.) in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small portion of the 2-bromotoluene solution and an iodine crystal to the magnesium turnings. Gently heat the mixture until initiation of the Grignard reaction is observed (e.g., color change, gentle reflux).

-

Addition: Once initiated, add the remaining 2-bromotoluene solution dropwise to maintain a steady reflux. After the addition is complete, continue to reflux for 2 hours to ensure full formation of o-tolylmagnesium bromide.

-

Phosphine Formation: Cool the reaction mixture to 0°C. Add a solution of phosphorus trichloride (PCl₃) (1 equiv.) in anhydrous THF dropwise.

-

Reaction Completion: After the addition, allow the mixture to warm to room temperature and then reflux for 18 hours.

-

Workup and Purification: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ether, dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure tri-o-tolylphosphine.

Experimental Protocol: Oxidation to Tri-o-tolylphosphine oxide

This protocol is based on a general method for the synthesis of triarylphosphine oxide-hydrogen peroxide adducts, which yields the phosphine oxide upon decomposition.[4]

-

Dissolution: Dissolve the synthesized tri-o-tolylphosphine in dichloromethane (CH₂Cl₂).

-

Oxidation: Add a 35% aqueous solution of hydrogen peroxide (H₂O₂) to the phosphine solution. Stir vigorously to ensure mixing between the organic and aqueous phases.

-

Phase Separation: After the reaction is complete (monitorable by TLC or ³¹P NMR), separate the organic phase.

-

Isolation: Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo to yield Tri-o-tolylphosphine oxide. The product can be purified further by recrystallization if necessary.

Applications in Research and Development

While much of the literature focuses on the catalytic applications of tri-o-tolylphosphine[1][3][8], the resulting oxide is not merely a waste product. Its unique properties are being leveraged in several areas.

Stable Carrier for Oxidizing Agents

The P=O bond in TOTPO is highly polar and acts as an excellent hydrogen bond acceptor. This property has been exploited to form stable, solid adducts with hydrogen peroxide.[4] These adducts, such as (o-Tol₃PO·H₂O₂)₂, serve as safer, more soluble, and more easily handled alternatives to concentrated aqueous H₂O₂.[4] For researchers, this provides a crystalline source of H₂O₂ that can be dissolved in organic solvents for use in sensitive oxidation reactions, improving safety and reaction control.

Precursor for Advanced Materials

Phosphine oxides are utilized in the development of advanced materials. The preparation of phosphine oxide derivatives from tri-o-tolylphosphine is noted for applications in materials science and pharmaceuticals.[1] The thermal stability and defined structure of TOTPO make it a candidate for incorporation into polymer backbones or as a coordinating agent in the synthesis of nanomaterials, where it can influence particle size and surface properties.[9]

Reagent and Byproduct in Organic Synthesis

In many synthetic transformations, the conversion of a phosphine to its phosphine oxide provides the thermodynamic driving force for the reaction (e.g., Wittig, Staudinger, Appel reactions). While triphenylphosphine oxide is the most common byproduct, the principles extend to TOTPO. Recently, tri(o-tolyl)phosphine was used in a novel photoinduced hydrophosphination of alkynes to form alkenylphosphonium salts, a reaction that proceeds via a phosphorus radical mechanism.[10] The eventual fate of the phosphine in such catalytic cycles or as a reagent is often its oxidation to the highly stable TOTPO.

Safety and Handling

As with any laboratory chemical, proper handling of Tri-o-tolylphosphine oxide and its precursors is paramount. The information below is synthesized from safety data sheets for the phosphine precursor and analogous compounds.

GHS Hazard Classification (Precursor: Tri-o-tolylphosphine)

-

Eye Irritation: Causes serious eye irritation (H319).[11]

-

Respiratory Irritation: May cause respiratory irritation (H335).[11]

-

Aquatic Hazard: May cause long-lasting harmful effects to aquatic life (H413).[9]

Handling and Personal Protective Equipment (PPE)

The workflow for handling both the phosphine precursor and the phosphine oxide product should be designed to minimize exposure.

Caption: Figure 2. Safety and handling workflow.

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation.[12] Eyewash stations and safety showers must be readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][12]

Conclusion

Tri-o-tolylphosphine oxide is more than an incidental byproduct of organophosphorus chemistry. Its intrinsic stability, polarity, and ability to form stable adducts make it a compound of interest for specialized applications, particularly as a safe and manageable carrier for reactive species like hydrogen peroxide. While its full potential in materials science and as a direct synthetic reagent is still being explored, the foundational knowledge of its synthesis, properties, and safe handling procedures provides a solid platform for future innovation. For researchers in drug development and organic synthesis, understanding the lifecycle of phosphine ligands—from their synthesis to their inevitable oxidation—is crucial for robust reaction design, troubleshooting, and the development of novel chemical entities.

References

-

Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride. Supporting Information, The Royal Society of Chemistry. [Link]

-

The Role of Tris(o-tolyl)phosphine in Modern Organic Synthesis and Catalysis. NINGBO INNO PHARMCHEM CO.,LTD. Article. [Link]

-

Tri(o-tolyl)phosphine. Chongqing Chemdad Co., Ltd. [Link]

-

Material Safety Data Sheet - Tri-O-Tolylphosphine. Cole-Parmer. [Link]

-

Photoinduced Hydrophosphination of Terminal Alkynes with Tri(o-tolyl)phosphine: Synthesis of Alkenylphosphonium Salts. ACS Publications, Organic Letters. [Link]

-

Triethylphosphine oxide 31P NMR Chemical Shifts. SpectraBase. [Link]

-

31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. RSC Publishing. [Link]

-

Hydrogen Peroxide Adducts of Triarylphosphine Oxides. The Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. Tri(o-tolyl)phosphine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Molecular Weight and Characterization of Tri-o-tolylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tri-o-tolylphosphine oxide, focusing on the critical importance of its molecular weight in research and development. As a compound frequently encountered as a byproduct or ligand in synthetic chemistry, particularly in pharmaceutical development, precise characterization is paramount. This document moves beyond a simple statement of its mass to detail the analytical methodologies required for its unambiguous identification and quantification, ensuring scientific integrity in experimental design and results.

Section 1: Core Molecular Properties of Tri-o-tolylphosphine Oxide

Tri-o-tolylphosphine oxide is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three o-tolyl (2-methylphenyl) groups. This structure dictates its chemical behavior and analytical signatures.

The compound is identified by the CAS Number 6163-63-9.[1][2][3] Its molecular formula is C₂₁H₂₁OP.[1][4]

Chemical Structure

The spatial arrangement of the bulky o-tolyl groups around the phosphoryl center is a defining feature of the molecule, influencing its steric properties and reactivity.

Caption: 2D representation of Tri-o-tolylphosphine oxide structure.

Molecular Weight: Average vs. Monoisotopic Mass

A critical distinction for analytical scientists is the difference between average molecular weight and monoisotopic mass.

-

Average Molecular Weight (Nominal Mass): This is calculated using the weighted average of the natural abundances of all stable isotopes of each element. It is the value used for bulk stoichiometric calculations.

-

Monoisotopic Mass (Exact Mass): This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³¹P). This value is fundamental in high-resolution mass spectrometry for determining elemental composition.

The table below summarizes these crucial quantitative data points.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁OP | [1][4] |

| CAS Number | 6163-63-9 | [1][2][4] |

| Average Molecular Weight | 320.36 g/mol | [1][3] |

| Monoisotopic (Exact) Mass | 320.133002 Da | [4] |

Section 2: The Imperative of Precise Molecular Weight Verification

In drug development and synthetic chemistry, tri-o-tolylphosphine oxide often arises from the oxidation of its parent phosphine, tri-o-tolylphosphine.[5][6] Tri-o-tolylphosphine is a common ligand in catalysis (e.g., Suzuki and Heck couplings) and a reagent in various reactions.[7][8] The presence of the oxide as an impurity can alter reaction kinetics, affect product purity, and complicate downstream processing.

Therefore, confirming the molecular weight serves two primary purposes:

-

Identity Confirmation: Positively identifying the compound in reaction mixtures or as a final product.

-

Purity Assessment: Quantifying it as a process-related impurity, which is a key regulatory requirement in pharmaceutical manufacturing.[9]

Section 3: Analytical Methodologies for Characterization

A multi-technique approach is required for the unambiguous characterization of tri-o-tolylphosphine oxide. No single method provides complete information; instead, they offer complementary data that, when combined, create a self-validating analytical system.

Mass Spectrometry (MS) for Molecular Ion Verification

Mass spectrometry is the primary technique for determining molecular weight.

Core Principle: The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z), providing direct evidence of the molecular mass.

Experimental Protocol: Electrospray Ionization - Quadrupole MS (ESI-MS)

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution 100-fold with the same solvent containing 0.1% formic acid to promote protonation.

-

Instrumentation: Set up an ESI-MS system in positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (optimize for minimal fragmentation)

-

Source Temperature: 120-150 °C

-

-

Data Acquisition: Scan a mass range from m/z 100 to 500.

-

Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺. Given the monoisotopic mass of 320.133 Da, the expected m/z value is 321.141 .

Trustworthiness Check: The observation of this specific m/z value provides strong evidence for the presence of the compound. For higher confidence, High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental formula. HRMS can measure m/z to within a few parts-per-million (ppm), distinguishing C₂₁H₂₂OP⁺ from other potential ions with the same nominal mass.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

While MS confirms the mass, NMR spectroscopy validates the specific isomeric structure. For a phosphine oxide, ³¹P NMR is exceptionally informative.

Core Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular structure.

Experimental Protocol: ³¹P NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz for ¹H) equipped with a broadband probe.

-

Acquisition:

-

Acquire a proton-decoupled ³¹P spectrum.

-

Use 85% H₃PO₄ as an external reference (δ = 0.0 ppm).[10]

-

-

Expected Result: Triarylphosphine oxides typically exhibit a single resonance in the ³¹P NMR spectrum. The chemical shift (δ) is sensitive to the electronic and steric environment. While specific data for the o-tolyl isomer is less common in general databases, analogous triarylphosphine oxides like triphenylphosphine oxide resonate around +25 to +40 ppm. This distinct signal, appearing as a singlet, confirms the presence of a single phosphorus environment consistent with the target structure.

Expertise Insight: The choice of ³¹P NMR is crucial because it provides a direct and uncluttered window into the phosphorus center, unlike ¹H or ¹³C NMR which can be complex due to the aromatic signals. It serves as a rapid and definitive check for the P=O moiety.

Section 4: Integrated Characterization Workflow

For rigorous scientific validation, an integrated workflow is essential. This approach ensures that the identity and purity of tri-o-tolylphosphine oxide are confirmed with the highest degree of confidence.

Caption: A logical workflow for the definitive characterization of tri-o-tolylphosphine oxide.

Section 5: Safety and Handling

Tri-o-tolylphosphine oxide, and its precursor tri-o-tolylphosphine, should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, lab coat, and chemical-resistant gloves.[11][12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[11][12] Minimize dust generation.[12]

-

Irritation: The parent phosphine is known to be irritating to the eyes, respiratory system, and skin.[12] Assume the oxide may have similar properties. In case of contact, flush the affected area with plenty of water.[12][13]

Always consult the most current Safety Data Sheet (SDS) for the specific compound before handling.[11][12][13][14]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 326944, Tri-o-tolylphosphine oxide. Retrieved from [Link].

-

CRO Splendid Lab Pvt. Ltd. (n.d.). Tri-o-tolyl-Phosphine Oxide. Retrieved from [Link].

-

Pharmaffiliates (n.d.). CAS No: 6163-63-9 | Product Name: Tri-o-tolylphosphine oxide. Retrieved from [Link].

-

Wikipedia (2023). Tris(o-tolyl)phosphine. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link].

-

ElectronicsAndBooks (n.d.). 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. Retrieved from [Link].

-

Cole-Parmer (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine. Retrieved from [Link].

-

PubMed (2006). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. Retrieved from [Link].

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Tri-o-tolyl-Phosphine Oxide | LGC Standards [lgcstandards.com]

- 4. Tri-o-tolylphosphine oxide | C21H21OP | CID 326944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 7. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]

- 8. Tri(o-tolyl)phosphine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

- 14. merckmillipore.com [merckmillipore.com]

Tri-o-tolylphosphine Oxide: A Comprehensive Technical Guide for Researchers

Introduction: Beyond a Byproduct to a Molecule of Interest

Tri-o-tolylphosphine oxide (TOTPO) is an organophosphorus compound that often appears in the periphery of synthetic chemistry, primarily as the oxidized byproduct of its parent phosphine, tri-o-tolylphosphine (TOTP).[1] For decades, phosphine oxides were viewed as inconvenient byproducts of valuable reactions like the Wittig, Staudinger, and Mitsunobu, necessitating tedious removal from reaction mixtures.[2] However, a deeper understanding of the physicochemical properties and reactivity of molecules like TOTPO is revealing their potential and significance, not just as synthetic footprints, but as compounds with their own unique characteristics and applications. This is particularly relevant in the field of drug development, where understanding all components of a reaction matrix, including impurities and byproducts, is critical.[3]

This technical guide provides an in-depth exploration of the core physical and chemical properties of tri-o-tolylphosphine oxide, offering researchers, scientists, and drug development professionals a consolidated resource. We will delve into its structural and spectral characteristics, synthesis and reactivity, and its relevance in modern chemistry, moving beyond a simple datasheet to provide causal insights into its behavior.

Core Physicochemical Properties

The physical properties of tri-o-tolylphosphine oxide are foundational to its behavior in both reactive and non-reactive systems. While extensive experimental data for some properties of TOTPO are not widely published, we can infer much from its structure and from data on analogous compounds like triphenylphosphine oxide (TPPO).

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁OP | [3][4] |

| Molecular Weight | 320.37 g/mol | [4][5] |

| CAS Number | 6163-63-9 | [3] |

| Appearance | White to light yellow crystalline powder (inferred from tri(o-tolyl)phosphine) | [6] |

| Melting Point | Data not readily available. For comparison, the precursor, tri(o-tolyl)phosphine, melts at 123-125 °C.[7] Triphenylphosphine oxide melts at 154-158 °C.[2] | |

| Boiling Point | Data not readily available. | |

| Density | Data not readily available. | [8] |

| Solubility | Insoluble in water.[6] Soluble in polar organic solvents like chloroform and ethyl acetate.[6] Poorly soluble in non-polar solvents like hexane. This is analogous to triphenylphosphine oxide.[2][9] |

A Note on Causality: The introduction of the highly polar phosphine oxide bond (P=O) dramatically influences the physical properties of TOTPO compared to its parent phosphine. This bond increases the molecule's polarity, leading to a higher melting point and altered solubility profile. The insolubility in water is a consequence of the three bulky, hydrophobic tolyl groups, which dominate the molecule's interaction with aqueous media. Its solubility in polar organic solvents is driven by favorable dipole-dipole interactions with the P=O group.

Synthesis and Reactivity

The chemistry of tri-o-tolylphosphine oxide is intrinsically linked to its parent phosphine. The primary route to TOTPO is through the oxidation of tri-o-tolylphosphine, which can occur slowly in solution upon exposure to air.[1]

Synthesis of the Precursor: Tri-o-tolylphosphine

The synthesis of tri-o-tolylphosphine is most commonly achieved via a Grignard reaction, a robust method for forming carbon-phosphorus bonds.

Experimental Protocol: Grignard Synthesis of Tri-o-tolylphosphine [10]

-

Grignard Reagent Formation: To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 2-bromotoluene in THF is added slowly. Initiation of the reaction is often aided by gentle heating or the addition of an iodine crystal.

-

Phosphorylation: The freshly prepared Grignard reagent is then cooled and a solution of phosphorus trichloride (PCl₃) in THF is added dropwise. This step must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

-

Workup: After the reaction is complete, it is quenched with an aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, such as diethyl ether.

-

Purification: The extracted organic layers are dried and the solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield pure tri-o-tolylphosphine.

Logical Flow of Synthesis

Caption: Synthesis pathway of Tri-o-tolylphosphine Oxide.

Oxidation to Tri-o-tolylphosphine Oxide

The P(III) center in tri-o-tolylphosphine is readily oxidized to the P(V) state. This can occur through various methods, from simple exposure to atmospheric oxygen over time to more controlled oxidation using reagents like hydrogen peroxide.

Reduction of Tri-o-tolylphosphine Oxide

The regeneration of the phosphine from its oxide is a reaction of significant interest, particularly for recycling valuable phosphine ligands. This reduction is thermodynamically challenging due to the high strength of the P=O bond. However, several methods have been developed to achieve this transformation.

Experimental Protocol: Silane-Mediated Reduction

A common and effective method involves the use of silanes, such as trichlorosilane (HSiCl₃), often in the presence of a base.[11]

-

Reaction Setup: Tri-o-tolylphosphine oxide is dissolved in an appropriate solvent, such as toluene, under an inert atmosphere.

-

Addition of Reagents: Trichlorosilane is added to the solution. A tertiary amine, like triethylamine, may be added to facilitate the reaction.

-

Reaction Conditions: The mixture is typically heated to drive the reaction to completion.

-

Workup and Purification: Upon completion, the reaction is carefully quenched. The phosphine product is then isolated and purified, often through crystallization or chromatography.

Reaction Pathways Overview

Caption: Oxidation and reduction cycle of Tri-o-tolylphosphine.

Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for the identification and characterization of tri-o-tolylphosphine oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of TOTPO is complex due to the presence of the three tolyl groups. The aromatic protons typically appear as a series of multiplets in the range of 7.0-8.0 ppm. The methyl protons give rise to a singlet at approximately 2.4 ppm.[12]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the methyl carbons. The carbons of the phenyl rings will appear in the 125-145 ppm region, with the carbon directly attached to the phosphorus atom showing coupling (J-coupling). The methyl carbons will have a characteristic signal around 21 ppm.

-

³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing phosphine oxides. Tri-o-tolylphosphine oxide is expected to exhibit a single resonance in a region characteristic for pentavalent phosphorus compounds, shifted downfield from its corresponding phosphine. For comparison, the ³¹P NMR chemical shift of o-tolylphenylphosphine oxide is around 21.6 ppm.[13] The chemical shift provides direct information about the electronic environment of the phosphorus nucleus.[14]

Infrared (IR) Spectroscopy

The IR spectrum of TOTPO is dominated by a very strong and characteristic absorption band corresponding to the P=O stretching vibration.[4] This band typically appears in the region of 1150-1200 cm⁻¹. The exact position can be influenced by the electronic nature of the substituents on the phosphorus atom. Other significant absorptions include those for the aromatic C-H and C=C stretching vibrations.[15][16]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of tri-o-tolylphosphine oxide. The molecular ion peak (M⁺) would be observed at m/z = 320.13.[3] Fragmentation patterns can provide further structural information.[17][18]

Applications and Relevance in Drug Development

While the primary application of the tri-o-tolyl moiety in catalysis is through the phosphine ligand, the resulting oxide is of significant interest to the pharmaceutical industry.[19][20]

-

Process Impurity and Characterization: In syntheses that utilize tri-o-tolylphosphine as a ligand or reagent, the corresponding oxide is a common process-related impurity.[3] For drug development professionals, the thorough identification, characterization, and control of such impurities are mandated by regulatory agencies. Understanding the physical and spectroscopic properties of TOTPO is therefore crucial for developing analytical methods to detect and quantify it in active pharmaceutical ingredients (APIs).

-

Byproduct in Key Synthetic Reactions: As a byproduct of reactions like the Mitsunobu and Wittig, which are frequently employed in the synthesis of complex drug molecules, the removal of tri-o-tolylphosphine oxide can be a significant challenge in process chemistry and purification.[2] Its solubility profile dictates the choice of solvents for extraction and crystallization to ensure the purity of the final drug substance.[21]

-

Potential as a Ligand or Catalyst: While less common than their phosphine counterparts, phosphine oxides themselves can act as ligands for certain metal centers and have been explored in catalysis. The oxygen atom of the P=O group is a hard Lewis base and can coordinate to metal ions.

Safety and Handling

-

General Hazards: The precursor, tri-o-tolylphosphine, is classified as an irritant to the eyes, respiratory system, and skin.[22] It is reasonable to assume that the oxide will have similar irritant properties.

-

Handling Precautions: Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential when handling this compound.[23] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[24]

-

Storage: Tri-o-tolylphosphine oxide should be stored in a tightly sealed container in a cool, dry place.[25]

-

Toxicity: The toxicological properties of tri-o-tolylphosphine oxide have not been thoroughly investigated.[23] As with any chemical with incomplete toxicity data, it should be handled with care to minimize exposure.

Conclusion

Tri-o-tolylphosphine oxide is a molecule that warrants attention beyond its role as a mere byproduct. Its distinct physical properties, governed by the polar P=O bond and the steric bulk of the tolyl groups, dictate its behavior in chemical systems. For researchers in synthetic chemistry and drug development, a thorough understanding of its synthesis, reactivity, and spectroscopic signatures is essential for process optimization, impurity profiling, and purification. As the drive for more efficient and sustainable chemical processes continues, the ability to either avoid the formation of or efficiently recycle phosphine oxides like TOTPO will become increasingly important. This guide serves as a foundational resource to aid in these endeavors, providing both the established knowledge and highlighting the areas where further investigation is needed.

References

-

PubChem. Tri-o-tolylphosphine oxide. National Center for Biotechnology Information. [Link]

-

Grokipedia. Tris(o-tolyl)phosphine. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Tri-O-Tolylphosphine. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Common Organic Chemistry. Tri(o-tolyl)phosphine. [Link]

-

The Royal Society of Chemistry. Supporting Information Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes using Sodium Borohydride. [Link]

-

ChemBK. Tri(O-Tolyl)Phosphine. [Link]

-

ResearchGate. FT–IR spectrum of trioctylphosphine oxide (TOPO) showing the... [Link]

-

Wikipedia. Tris(o-tolyl)phosphine. [Link]

-

Organic Chemistry Portal. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. [Link]

-

Wikipedia. Triphenylphosphine oxide. [Link]

-

ResearchGate. Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]

-

PubChem. Tri-o-tolylphosphine. [Link]

-

ResearchGate. Can anyone help me to convert Triphenyl phosphine oxide into Triphenyl phosphine in simple methods?. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Coordination Chemistry: The Pivotal Role of Tri(o-tolyl)phosphine Ligands. [Link]

-

ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

-

Canadian Science Publishing. Phosphorus-31 NMR studies of several phosphines in the solid state. [Link]

-

NIST WebBook. Triphenylphosphine oxide. [Link]

-

MassBank. Triphenylphosphine oxide. [Link]

-

Open PRAIRIE. An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. [Link]

-

ResearchGate. Mass spectra of (a) triphenylphosphine oxide (TPPO) and... [Link]

-

ResearchGate. How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. [Link]

-

NIST WebBook. Triphenylphosphine oxide IR Spectrum. [Link]

Sources

- 1. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 3. Tri-o-tolyl-Phosphine Oxide | LGC Standards [lgcstandards.com]

- 4. Tri-o-tolylphosphine oxide | C21H21OP | CID 326944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tri-o-tolyl phosphine | Sigma-Aldrich [sigmaaldrich.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Tri(o-tolyl)phosphine [commonorganicchemistry.com]

- 8. Tri-o-tolylphosphine | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Tri(o-tolyl)phosphine(6163-58-2) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 17. Triphenylphosphine oxide [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemimpex.com [chemimpex.com]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. fishersci.com [fishersci.com]

- 25. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of Tri-o-tolylphosphine Oxide for Researchers and Drug Development Professionals

Introduction: The Emerging Significance of Tri-o-tolylphosphine Oxide in Advanced Chemical Synthesis

Tri-o-tolylphosphine oxide (TOTPO), with the chemical formula C₂₁H₂₁OP, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three ortho-tolyl groups.[1][2] While often encountered as a byproduct in reactions involving tri-o-tolylphosphine, such as in catalysis, its unique physicochemical properties are drawing increasing attention in the fields of medicinal chemistry and materials science.[3][4][5] Phosphine oxides as a class are recognized for their high polarity and their capacity to act as strong hydrogen bond acceptors.[6][7] These characteristics can be leveraged to enhance the aqueous solubility and metabolic stability of drug candidates, making the study of their fundamental properties, such as solubility, a critical endeavor for formulation scientists and process chemists.[6][7]

This technical guide provides a comprehensive overview of the solubility of tri-o-tolylphosphine oxide. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes information from closely related analogs, outlines a robust experimental protocol for solubility determination, and discusses the implications of its solubility profile for practical applications.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of tri-o-tolylphosphine oxide, featuring a polar phosphine oxide group and bulky, nonpolar tolyl substituents, suggests a nuanced solubility behavior. The presence of the P=O bond introduces a significant dipole moment, predisposing the molecule to favorable interactions with polar solvents.

Qualitative Solubility Insights

Available data indicates that tri-o-tolylphosphine oxide is slightly soluble in polar organic solvents such as chloroform and methanol.[2] This is consistent with the general observation that its precursor, tri-o-tolylphosphine, is soluble in organic solvents like alcohols, chloroform, and ethyl acetate while being insoluble in water.[3][8][9]

For a more concrete, albeit analogous, reference, we can examine the solubility of triphenylphosphine oxide (TPPO), a structurally similar compound. TPPO is reported to be soluble in polar organic solvents.[5] Quantitative data for TPPO indicates a solubility of approximately 20 mg/mL in ethanol and around 3 mg/mL in DMSO and dimethylformamide (DMF).[7] It is sparingly soluble in aqueous buffers.[7] Given the structural similarities, it is reasonable to hypothesize that tri-o-tolylphosphine oxide will exhibit a comparable solubility pattern, though the additional methyl groups on the phenyl rings may introduce steric hindrance and slightly alter its solubility in certain solvents.

Factors Influencing Solubility

The solubility of tri-o-tolylphosphine oxide in a given solvent is governed by the interplay of several factors:

-

Polarity of the Solvent: Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) are expected to be effective at solvating the polar P=O group.

-

Temperature: The solubility of solid solutes in liquid solvents generally increases with temperature. This relationship is crucial for developing crystallization and purification protocols.

-

Crystalline Structure: The strength of the crystal lattice of tri-o-tolylphosphine oxide will influence the energy required to dissolve the solid, thereby affecting its solubility.

Quantitative Solubility Data of an Analogous Compound: Triphenylphosphine Oxide

To provide a practical reference for researchers, the following table summarizes the known quantitative solubility data for triphenylphosphine oxide (TPPO). This data can serve as a valuable starting point for solvent selection and experimental design for tri-o-tolylphosphine oxide.

| Solvent | Approximate Solubility (mg/mL) |

| Ethanol | ~20 |

| DMSO | ~3 |

| Dimethylformamide (DMF) | ~3 |

| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 |

This data is for Triphenylphosphine Oxide (TPPO) and is provided as a reference due to the lack of specific quantitative data for Tri-o-tolylphosphine Oxide.[7]

Experimental Protocol for Solubility Determination: The Gravimetric Method

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of tri-o-tolylphosphine oxide using the established gravimetric method.[10][11] This method is reliable, straightforward, and relies on the precise measurement of mass.

Causality Behind Experimental Choices

-

Equilibrium Time: Allowing the mixture to equilibrate for a sufficient duration is critical to ensure that the solution is truly saturated.

-

Temperature Control: Solubility is highly dependent on temperature. A constant temperature bath is essential for accurate and reproducible results.

-

Filtration: The use of a syringe filter removes any undissolved solid, ensuring that only the dissolved solute is weighed.

-

Solvent Evaporation: Complete removal of the solvent is necessary to accurately determine the mass of the dissolved solute. A vacuum oven is used to gently remove the solvent without decomposing the sample.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of tri-o-tolylphosphine oxide to a series of vials, each containing a known volume of the desired solvent (e.g., methanol, ethanol, acetone, dichloromethane).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe and dispense the filtered solution into a pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the tri-o-tolylphosphine oxide.

-

Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved tri-o-tolylphosphine oxide by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

Applications and Implications in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The incorporation of phosphine oxide moieties into drug candidates is an emerging strategy to enhance their physicochemical properties.[7] Understanding the solubility of tri-o-tolylphosphine oxide is therefore relevant for:

-

Formulation Development: Knowledge of its solubility in various pharmaceutically acceptable solvents is essential for developing stable and effective drug formulations.

-

Process Chemistry: Solubility data is crucial for designing and optimizing crystallization processes for the purification of compounds containing the tri-o-tolylphosphine oxide group.

-

Predictive Modeling: Experimental solubility data for tri-o-tolylphosphine oxide can contribute to the development of computational models that predict the solubility of other complex organophosphorus compounds.

Conclusion

While quantitative solubility data for tri-o-tolylphosphine oxide is not yet widely available in the public domain, this guide provides a robust framework for researchers and drug development professionals to understand and experimentally determine its solubility. By leveraging data from analogous compounds and employing established methodologies like the gravimetric method, scientists can generate the necessary data to advance their research and development efforts. The unique properties of phosphine oxides, including their potential to enhance solubility, position them as a valuable functional group in modern medicinal chemistry. Further research into the fundamental properties of compounds like tri-o-tolylphosphine oxide will undoubtedly pave the way for new innovations in drug design and materials science.

References

[1] PubChem. (n.d.). Tri-o-tolylphosphine oxide. National Center for Biotechnology Information. Retrieved from a valid URL. [8] Grokipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from a valid URL. [3] ChemicalBook. (2024). Tri(o-tolyl)phosphine | 6163-58-2. Retrieved from a valid URL. [12] PubChem. (n.d.). Tris(o-tolyl)phosphine. National Center for Biotechnology Information. Retrieved from a valid URL. [2] ChemicalBook. (2024). Phosphine oxide, tris (2-methylphenyl)- | 6163-63-9. Retrieved from a valid URL. [13] LGC Standards. (n.d.). Tri-o-tolyl-Phosphine Oxide. Retrieved from a valid URL. [4] Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from a valid URL. [9] Chem-Impex. (n.d.). Tri(o-tolyl)phosphine. Retrieved from a valid URL. [14] BenchChem. (n.d.). physical and chemical properties of Triphenylphosphine oxide. Retrieved from a valid URL. [15] ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. American Chemical Society. Retrieved from a valid URL. [16] Cheméo. (n.d.). Chemical Properties of Phosphine, triphenyl- (CAS 603-35-0). Retrieved from a valid URL. [5] Thermo Scientific Chemicals. (n.d.). Chemical Identifiers. Retrieved from a valid URL. [6] Journal of Medicinal Chemistry. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. American Chemical Society. Retrieved from a valid URL. [17] NIST. (n.d.). Phosphine, tris(2-methylphenyl)-. National Institute of Standards and Technology. Retrieved from a valid URL. [10] ResearchGate. (n.d.). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. Retrieved from a valid URL. [18] ResearchGate. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from a valid URL. [11] ResearchGate. (n.d.). Solubility and mixing thermodynamic properties of (2,4,6-trimethylbenzoyl) diphenylphosphine oxide in pure and binary solvents. Retrieved from a valid URL. [7] Cayman Chemical. (2020). PRODUCT INFORMATION. Retrieved from a valid URL.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phosphine oxide, tris (2-methylphenyl)- | 6163-63-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Triphenylphosphine oxide CAS#: 791-28-6 [m.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure of Tri-o-tolylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise understanding of molecular architecture is a cornerstone of modern chemical and pharmaceutical sciences. In this context, the study of crystal structures through single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional arrangement of atoms, influencing a compound's physical, chemical, and biological properties. This guide offers a comprehensive exploration of the crystal structure of tri-o-tolylphosphine oxide, a molecule of significant interest due to the prevalence of the phosphine oxide motif in various chemical applications, including catalysis, materials science, and as a structural component in pharmacologically active molecules. As a Senior Application Scientist, my objective is to present not just the data, but the scientific narrative behind the determination of this crystal structure, from synthesis to structural elucidation, thereby providing a robust resource for researchers in the field.

Introduction: The Significance of Tri-o-tolylphosphine Oxide

Tri-o-tolylphosphine oxide ((o-tolyl)₃PO) is a tertiary phosphine oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three o-tolyl groups. The steric bulk imparted by the ortho-methyl substituents on the phenyl rings significantly influences its molecular conformation and crystal packing. The phosphine oxide functional group is a potent hydrogen bond acceptor and can modulate properties such as solubility and lipophilicity, making it a relevant scaffold in medicinal chemistry. A detailed understanding of its solid-state structure is crucial for designing novel catalysts, functional materials, and therapeutic agents.

Synthesis and Crystallization: The Art of Growing Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these stages are paramount to the success of the X-ray diffraction experiment.

Synthesis of Tri-o-tolylphosphine

The precursor, tri-o-tolylphosphine, is not as commonly used as its triphenylphosphine counterpart, but its synthesis is straightforward. A reliable method involves a Grignard reaction, a classic and versatile C-C bond-forming reaction.

Experimental Protocol: Synthesis of Tri-o-tolylphosphine [1]

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (3.11 g, 128 mmol) are placed in anhydrous tetrahydrofuran (THF, 50 mL). A small crystal of iodine is added to activate the magnesium surface. A solution of 2-bromotoluene (20 g, 117 mmol) in anhydrous THF (100 mL) is added dropwise. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent, o-tolylmagnesium bromide.

-

Phosphine Synthesis: The Grignard solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride (5.01 g, 36.5 mmol) in anhydrous THF (30 mL) is added dropwise, maintaining the temperature below 10 °C. The reaction is highly exothermic and the formation of a white precipitate is observed.

-

Reaction Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for 18 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then recrystallized from ethanol to yield tri-o-tolylphosphine as a white crystalline solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent the formation of unwanted byproducts and to ensure a high yield of the desired product.

-

Anhydrous Solvents: The use of anhydrous THF is essential as any water present will react with the Grignard reagent, quenching it and reducing the yield.

-

Slow Addition and Temperature Control: The reaction of the Grignard reagent with phosphorus trichloride is highly exothermic. Slow addition and cooling are necessary to control the reaction rate and prevent the formation of side products.

-

Recrystallization: This final purification step is critical for removing any unreacted starting materials or byproducts, yielding a high-purity phosphine suitable for the subsequent oxidation step.

Oxidation to Tri-o-tolylphosphine Oxide and Crystallization

The conversion of the synthesized tri-o-tolylphosphine to its corresponding oxide is a facile oxidation reaction. The key to obtaining a high-quality crystal structure lies in the subsequent crystallization process.

Experimental Protocol: Oxidation and Crystallization

-

Oxidation: Tri-o-tolylphosphine (1.0 g, 3.28 mmol) is dissolved in a minimal amount of dichloromethane. A 30% aqueous solution of hydrogen peroxide (0.4 mL, 3.94 mmol) is added dropwise with stirring at room temperature. The reaction is exothermic and is typically complete within 30 minutes, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is diluted with dichloromethane and washed with water to remove excess hydrogen peroxide. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude tri-o-tolylphosphine oxide.

-

Crystallization: The crude product is dissolved in a minimal amount of a hot solvent in which it is moderately soluble, such as ethanol or a mixture of dichloromethane and hexane. The solution is then allowed to cool slowly to room temperature. Slow evaporation of the solvent over several days can also yield high-quality single crystals.

Causality Behind Experimental Choices:

-

Choice of Oxidant: Hydrogen peroxide is a clean and efficient oxidant for this transformation, with water being the only byproduct.

-

Controlled Crystallization: The slow cooling or slow evaporation method is employed to allow for the ordered arrangement of molecules into a crystal lattice, which is essential for obtaining crystals suitable for single-crystal X-ray diffraction. Rapid precipitation would lead to an amorphous or polycrystalline powder.

-

Solvent Selection: The choice of solvent for crystallization is critical. An ideal solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature, allowing for the controlled growth of crystals upon cooling.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the precise arrangement of atoms in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow from synthesis to final crystal structure determination.

The Crystal Structure of Tri-o-tolylphosphine Oxide

The crystallographic data for tri-o-tolylphosphine oxide is available in the Crystallography Open Database (COD) under the entry number 7701778.

Crystallographic Data

| Parameter | Value |

| Formula | C₂₁H₂₁OP |

| Formula Weight | 320.36 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 16.3200(1) |

| b (Å) | 8.7830(10) |

| c (Å) | 12.890(2) |

| α (°) | 90 |

| β (°) | 109.10(1) |

| γ (°) | 90 |

| **Volume (ų) ** | 1743.0(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.220 |

Data obtained from the Crystallography Open Database, entry 7701778.

Molecular Structure and Conformation

The molecular structure of tri-o-tolylphosphine oxide reveals a tetrahedral geometry around the central phosphorus atom. The three o-tolyl groups and the oxygen atom occupy the vertices of the tetrahedron. The P=O bond length is characteristic of a phosphorus-oxygen double bond.

Due to the steric hindrance imposed by the ortho-methyl groups, the three tolyl rings are twisted out of the plane defined by the P-C bonds. This propeller-like conformation is a key feature of the molecule and significantly influences its packing in the crystal lattice.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal is governed by a combination of van der Waals forces and potential weak C-H···O hydrogen bonds. The bulky o-tolyl groups prevent close packing of the molecules, leading to a relatively moderate crystal density. The specific arrangement of the molecules in the unit cell is dictated by the P 1 2₁/c 1 space group symmetry. A detailed analysis of the crystal packing can provide insights into the intermolecular interactions that stabilize the crystal lattice.

Applications in Drug Development and Materials Science

The detailed structural knowledge of tri-o-tolylphosphine oxide serves as a valuable template for the design of more complex molecules. In drug development, the phosphine oxide moiety can be incorporated into larger molecules to act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets. Furthermore, the steric and electronic properties of the tolyl groups can be fine-tuned to optimize pharmacokinetic properties.

In materials science, triarylphosphine oxides are utilized as ligands for metal catalysts and as components of functional materials. The defined solid-state structure of tri-o-tolylphosphine oxide provides a basis for understanding and predicting the properties of polymers and coordination complexes derived from it.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of tri-o-tolylphosphine oxide, from its synthesis and crystallization to the detailed analysis of its molecular and crystal structure. By understanding the rationale behind the experimental procedures and the intricacies of the solid-state architecture, researchers can leverage this knowledge for the rational design of new molecules with tailored properties for applications in medicinal chemistry, catalysis, and materials science. The availability of crystallographic data in open-access databases like the COD is a testament to the collaborative nature of modern science and provides a foundation for future innovation.

References

Sources

Navigating the Synthesis Byproduct: A Technical Guide to the Safe Handling of Tri-o-tolylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unseen Player in Your Reaction Flask